An In-Depth Technical Guide to 3-(3,5-Difluoro-2-methoxyphenyl)propionic Acid
An In-Depth Technical Guide to 3-(3,5-Difluoro-2-methoxyphenyl)propionic Acid
Abstract
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a difluorinated ring and a methoxy group ortho to the propionic acid side chain, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, including predicted physicochemical parameters, plausible synthetic routes, and expected analytical characterizations. As direct experimental data for this specific molecule is limited, this document leverages established chemical principles and data from analogous structures to offer expert insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and analytical interpretations is emphasized to provide a practical and authoritative resource.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent physical properties. These characteristics govern its reactivity, solubility, and potential biological interactions.
Structure and Identifiers
The molecular structure of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is defined by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2-position, and a propionic acid chain at the 1-position. This specific arrangement is crucial for its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid | N/A |
| CAS Number | 1373232-33-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | Calculated |
| Molecular Weight | 216.18 g/mol | Calculated |
| Canonical SMILES | COC1=C(C=C(C=C1F)F)CCC(=O)O | N/A |
Predicted Physicochemical Properties
While experimental data for the title compound is not widely available, we can predict its properties with a high degree of confidence by analyzing the effects of its constituent functional groups and comparing them to well-characterized analogs. The two electron-withdrawing fluorine atoms are expected to significantly influence the molecule's acidity and lipophilicity.
| Property | Predicted/Calculated Value (Target Compound) | Experimental Value (Analog: 3-(2-Methoxyphenyl)propionic acid) | Rationale for Prediction |
| pKa | ~4.0 - 4.3 | ~4.6 | The strong inductive effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity and thus lowering the pKa. |
| cLogP | ~2.4 | 1.89 | Fluorine substitution generally increases lipophilicity (logP), which can enhance membrane permeability.[2] |
| Melting Point (°C) | Higher than analog | 85-88 °C[3][4] | Increased molecular weight and potential for altered crystal packing due to fluorine atoms may lead to a higher melting point. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, MeOH, Ethyl Acetate) | Low in water | The increased lipophilicity suggests lower aqueous solubility compared to its non-fluorinated counterpart. |
Synthesis and Purification
A reliable and scalable synthetic route is paramount for the practical application of a chemical intermediate. While a specific, published synthesis for 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is not readily found, a logical pathway can be devised from known chemical transformations, such as the malonic ester synthesis or the reduction of a corresponding cinnamic acid derivative.[5][6] A plausible and efficient approach involves the hydrolysis of its corresponding methyl ester, which has a documented CAS number.[1]
Proposed Synthetic Pathway via Ester Hydrolysis
The most direct proposed synthesis begins with the commercially available or readily synthesized methyl ester, 3-(3,5-Difluoro-2-methoxy-phenyl)-propionic acid methyl ester (CAS 1260682-67-4).[1] The conversion to the target carboxylic acid is a standard ester hydrolysis reaction.
Caption: Proposed synthesis via base-catalyzed hydrolysis.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
-
Reaction Setup: To a solution of 3-(3,5-Difluoro-2-methoxy-phenyl)-propionic acid methyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.5 eq).
-
Reaction Execution: Stir the mixture at room temperature. The choice of room temperature is a mild condition to prevent potential side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak indicates completion. This step is critical for reproducibility and prevents premature workup.
-
Workup & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The product should precipitate as a solid. The acidification step is the key to protonating the carboxylate salt to yield the desired neutral acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Post-Synthesis Purification and Analysis Workflow
Achieving high purity is essential for drug development applications. The following workflow ensures the final compound meets rigorous analytical standards.
Caption: Standard workflow for purification and QC analysis.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. Below are the expected analytical signatures for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's connectivity.
-
¹H NMR:
-
Aromatic Region (δ 6.8-7.2 ppm): Two protons on the aromatic ring will appear as a complex multiplet, likely a doublet of triplets, due to coupling with each other and with the two fluorine atoms.
-
Methoxy Group (δ ~3.9 ppm): A singlet integrating to 3H.
-
Propionic Acid Chain (δ 2.6-3.0 ppm): Two distinct triplets, each integrating to 2H, corresponding to the -CH₂-CH₂-COOH system. The methylene group adjacent to the aromatic ring will be further upfield than the one adjacent to the carbonyl.
-
Carboxylic Acid (δ >10 ppm): A broad singlet, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 105-160 ppm): The spectrum will show six distinct signals. The carbons directly bonded to fluorine (C3, C5) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller two- or three-bond couplings. The carbon bearing the methoxy group (C2) is expected around δ 150-160 ppm (as a triplet due to coupling to two fluorines), while the C-F carbons will be in a similar region.[7]
-
Methoxy Carbon (δ ~62 ppm): The methoxy carbon may appear at a slightly higher chemical shift than the typical ~56 ppm due to steric compression from the ortho-propionic acid chain, forcing it out of the plane of the aromatic ring.[7]
-
Other Carbons: The carbonyl carbon (δ ~175-180 ppm) and the two aliphatic carbons (δ ~25-35 ppm) will also be present.
-
-
¹⁹F NMR:
-
A single signal is expected in the proton-decoupled spectrum, as the two fluorine atoms are chemically equivalent. This signal will provide definitive proof of the fluorine substitution pattern. DFT calculations are often used to predict ¹⁹F chemical shifts with reasonable accuracy.[8]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Ionization Technique: Electrospray ionization (ESI) in negative mode is ideal for this acidic compound, as it readily forms the [M-H]⁻ ion.
-
Expected Ions:
-
Parent Ion: In ESI negative mode, a prominent peak at m/z 215.06 [M-H]⁻ is expected.
-
Key Fragments: Aromatic compounds are relatively stable, but characteristic fragmentation can occur.[9] A common fragmentation pathway for phenylpropionic acids is the loss of the carboxyl group (-COOH, 45 Da) via McLafferty rearrangement or cleavage of the side chain, leading to a fragment corresponding to the difluoro-methoxy-vinylbenzene radical cation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Methodology: A reverse-phase C18 column is appropriate.
-
Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid to ensure the analyte is protonated) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).
-
Validation: Purity should be reported as a percentage based on the area of the main peak relative to the total area of all peaks. A purity of >98% is typically required for drug discovery applications.
Reactivity and Potential Applications
The true value of a building block lies in its reactivity and the properties it imparts to larger molecules.
Chemical Reactivity
-
Carboxylic Acid Group: The acid moiety is the primary site for synthetic modification. It can readily undergo standard transformations such as esterification, amidation (using coupling reagents like EDC/HOBt), reduction to the corresponding alcohol, or conversion to an acid chloride.
-
Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group is an activating, ortho-para director. The interplay of these effects dictates the regioselectivity of any further ring functionalization.
Relevance in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[10][11]
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life.[2][10]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[12]
-
Physicochemical Modulation: As discussed, fluorine substitution modulates pKa and lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
This compound, therefore, serves as an excellent starting point for synthesizing novel inhibitors, receptor modulators, or other biologically active molecules where a difluoromethoxy phenyl moiety is desired.
Safety and Handling
As a Senior Application Scientist, ensuring safe laboratory practice is non-negotiable. Although a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for substituted aromatic carboxylic acids should be followed.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Causes skin and serious eye irritation.[17] May cause respiratory irritation.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-(2-Methoxyphenyl)propionic Acid. [Link]
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